5-Fluorocytosine-6-3H
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Overview
Description
5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-fluorocytosine involves several steps:
Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.
Reaction with Urea: The product undergoes a reaction with urea.
Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.
Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.
Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.
Industrial Production Methods
Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:
Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.
Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.
Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.
Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.
Chemical Reactions Analysis
Types of Reactions
5-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil.
Reduction: Not commonly observed.
Substitution: Chlorination and ammonolysis reactions.
Common Reagents and Conditions
Oxidation: Involves enzymes like cytosine deaminase.
Chlorination: Uses thionyl chloride.
Ammonolysis: Uses ammonium hydroxide.
Major Products
5-Fluorouracil: Form
Properties
IUPAC Name |
4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-CNRUNOGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=NC(=O)N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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